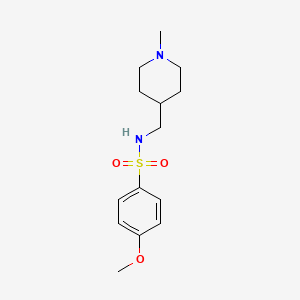

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-16-9-7-12(8-10-16)11-15-20(17,18)14-5-3-13(19-2)4-6-14/h3-6,12,15H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGHELCOGRWHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: N-Methylation of Piperidin-4-ylmethanol

Step 2: Conversion of Alcohol to Amine

- Method :

- The alcohol is converted to a mesylate (using methanesulfonyl chloride) and displaced with sodium azide (NaN₃), followed by Staudinger reduction (Ph₃P/H₂O) to yield the primary amine.

- Conditions :

- Mesylation: 0–25°C in dichloromethane.

- Azide displacement: 60–80°C in DMF.

- Reduction: Room temperature in THF/H₂O.

- Overall Yield : 65–75%.

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, CH₃CN, reflux | 85–90% | |

| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C | 95% | |

| Azide Displacement | NaN₃, DMF, 60°C | 90% | |

| Reduction | Ph₃P, THF/H₂O, rt | 80% |

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between 4-methoxybenzenesulfonyl chloride and (1-methylpiperidin-4-yl)methylamine:

- Reaction Protocol :

- Base : Triethylamine (Et₃N) or pyridine in anhydrous dichloromethane.

- Conditions : 0°C to room temperature, 2–6 hours.

- Workup : Extraction with ethyl acetate, washing with brine, drying (MgSO₄), and solvent evaporation.

- Purification : Recrystallization from ethanol or column chromatography (SiO₂, ethyl acetate/hexane).

- Yield : 70–85%.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | CH₂Cl₂ | |

| Base | Et₃N (2.5 equiv) | |

| Temperature | 0°C → rt | |

| Purification | Recrystallization (EtOH) | |

| Yield | 75–85% |

Analytical Characterization

Validated spectral data for 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide:

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

IR (KBr) :

Industrial Considerations

Cost-Efficiency :

Scalability :

- Patent CN102491941B highlights the importance of anhydrous conditions for high yields in sulfonamide coupling.

Chemical Reactions Analysis

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industrial Applications: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. Additionally, the piperidine ring may interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: This compound has a similar piperidine and benzene structure but differs in the functional groups attached.

N-allyl-4-methylbenzenesulfonamide: This compound shares the benzenesulfonamide moiety but has an allyl group instead of the methoxy and piperidine groups

Biological Activity

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological evaluations, and comparative studies with related compounds.

Synthesis

The synthesis of 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions are utilized to form the piperidine structure.

- Attachment of the Methoxy Group : Methylation reactions introduce the methoxy group using reagents like methyl iodide.

- Formation of the Benzenesulfonamide Moiety : Sulfonation reactions involve reacting a benzene derivative with sulfonating agents such as sulfur trioxide.

- Coupling Reactions : The final step couples the piperidine derivative with the benzenesulfonamide under suitable conditions, often using catalysts and solvents to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking substrates or binding to active sites. Additionally, the piperidine moiety may modulate receptor activity, leading to various biological effects .

Biological Evaluations

Recent studies have evaluated the cytotoxic effects of 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide on different cancer cell lines. For instance, it has shown promising results against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with observed IC50 values indicating significant growth inhibition .

Case Studies

- Cytotoxicity Study : In vitro studies demonstrated that this compound could induce apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations .

- Microtubule Assembly Inhibition : The compound has been noted for its ability to disrupt microtubule assembly, a crucial mechanism in cancer cell proliferation .

Comparative Analysis

To understand the efficacy of 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | IC50 (μM) against MDA-MB-231 | Mechanism |

|---|---|---|---|

| 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide | Similar piperidine and benzene structure | Data not specified | Enzyme inhibition |

| N-allyl-4-methylbenzenesulfonamide | Shares benzenesulfonamide moiety | Data not specified | Receptor modulation |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis typically involves coupling a piperidine derivative with a benzenesulfonamide precursor. Key steps include:

- Use of coupling agents (e.g., DCC/DMAP) for amide bond formation .

- Temperature control (e.g., reflux in dichloromethane) to enhance reaction efficiency .

- Purification via recrystallization or chromatography to achieve >95% purity .

- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Answer :

- X-ray crystallography for resolving crystal lattice parameters and hydrogen-bonding networks .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and piperidine ring conformation .

- Mass spectrometry (MS) for molecular weight validation and impurity profiling .

Q. What are the common chemical reactions involving the sulfonamide moiety in this compound?

- Answer :

- Hydrolysis : React with NaOH to yield sulfonic acid derivatives .

- Substitution : Alkylation using alkyl halides to modify the sulfonamide group .

- Oxidation/Reduction : Controlled oxidation with H₂O₂ or reduction with LiAlH₄ to explore redox stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling predictions and experimental reactivity data?

- Methodological Answer :

- Cross-validate using density functional theory (DFT) and molecular dynamics (MD) simulations to account for solvent effects and protonation states .

- Experimentally confirm reactive intermediates via HPLC-MS trapping or isotopic labeling .

- Case Study : Discrepancies in hydrolysis rates may arise from unaccounted solvent polarity in simulations .

Q. What experimental designs are optimal for evaluating the compound’s biological activity in cancer cell lines?

- Answer :

- In vitro assays : Measure IC₅₀ values using MTT assays for apoptosis and cell cycle arrest .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific pathways (e.g., folic acid synthesis) .

- In vivo models : Compare pharmacokinetics (e.g., bioavailability via LC-MS) between xenograft models and in vitro systems .

Q. How can crystallization challenges (e.g., poor diffraction quality) be addressed during X-ray analysis?

- Answer :

- Co-crystallization : Add small molecules (e.g., DMSO) to stabilize crystal packing .

- Vapor diffusion : Optimize solvent mixtures (e.g., ethanol/water) for slow crystal growth .

- Low-temperature data collection (100 K) to reduce thermal motion artifacts .

Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?

- Answer :

- Formulation optimization : Use liposomal encapsulation to improve solubility and tissue penetration .

- Metabolic profiling : Identify active metabolites via liver microsome assays and adjust dosing regimens .

Q. How can computational models be tailored to predict the compound’s interaction with neurological targets?

- Answer :

- Molecular docking : Use flexible-binding algorithms (e.g., AutoDock Vina) to account for receptor conformational changes .

- Free-energy perturbation (FEP) : Calculate binding affinity differences for piperidine ring modifications .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.